REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[N:8]([Si:11]([CH:18]([CH3:20])[CH3:19])([CH:15]([CH3:17])[CH3:16])[CH:12]([CH3:14])[CH3:13])[CH:9]=[CH:10][C:3]=12.[Li]C(CC)C.[Cl:26]C(Cl)(Cl)C(Cl)(Cl)Cl>C1COCC1>[Cl:26][C:7]1[C:2]([F:1])=[C:3]2[CH:10]=[CH:9][N:8]([Si:11]([CH:15]([CH3:17])[CH3:16])([CH:18]([CH3:20])[CH3:19])[CH:12]([CH3:13])[CH3:14])[C:4]2=[N:5][CH:6]=1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
FC1=C2C(=NC=C1)N(C=C2)[Si](C(C)C)(C(C)C)C(C)C
|
Name
|
|
Quantity
|
16.12 mL
|
Type
|
reactant
|
Smiles
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[Li]C(C)CC
|
Name
|
|
Quantity
|
6.07 g
|
Type
|
reactant
|
Smiles
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ClC(C(Cl)(Cl)Cl)(Cl)Cl
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Type
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CUSTOM
|
Details
|
stirred for 30 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
|
was then added dropwise
|
Type
|
STIRRING
|
Details
|
the reaction was stirred for an additional 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with saturated aqueous NH4Cl
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Type
|
EXTRACTION
|
Details
|
extracted into hexanes
|
Type
|
CUSTOM
|
Details
|
The combined organic fractions were dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give the crude product that
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography (hexanes)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C2C(=NC1)N(C=C2)[Si](C(C)C)(C(C)C)C(C)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.1 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 62.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |